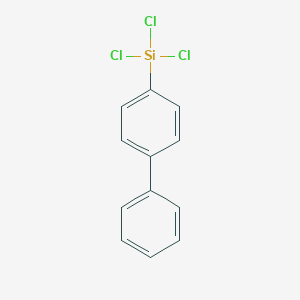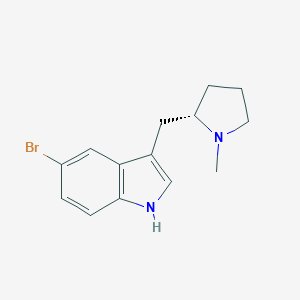
(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole
概要
説明
(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole is a chiral compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole typically involves the following steps:
Bromination: The starting material, 3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Chiral Resolution: The racemic mixture of the brominated product is then subjected to chiral resolution techniques such as chromatography on a chiral stationary phase or crystallization with a chiral resolving agent to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chiral resolution processes. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the desired enantiomer.
化学反応の分析
Types of Reactions
(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced using reagents like potassium permanganate or sodium borohydride, respectively.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Coupling: Palladium catalysts in the presence of bases like triethylamine.
Major Products
Substitution: Formation of 5-substituted indole derivatives.
Oxidation: Formation of indole-3-carboxylic acids.
Reduction: Formation of indoline derivatives.
Coupling: Formation of biaryl or aryl-alkene derivatives.
科学的研究の応用
(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the indole ring can facilitate binding to these targets, leading to modulation of biological pathways and effects.
類似化合物との比較
Similar Compounds
5-Bromoindole: Lacks the chiral pyrrolidine moiety, making it less specific in its biological activity.
3-((1-Methylpyrrolidin-2-YL)methyl)-1H-indole: Lacks the bromine atom, which can affect its reactivity and binding properties.
®-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole: The ®-enantiomer, which may have different biological activities and properties compared to the (S)-enantiomer.
Uniqueness
(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole is unique due to its specific chiral configuration and the presence of both the bromine atom and the pyrrolidine moiety. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
IUPAC Name |
5-bromo-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOJXALBTZEFE-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649546 | |
| Record name | 5-Bromo-3-{[(2S)-1-methylpyrrolidin-2-yl]methyl}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208464-41-9 | |
| Record name | 5-Bromo-3-{[(2S)-1-methylpyrrolidin-2-yl]methyl}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



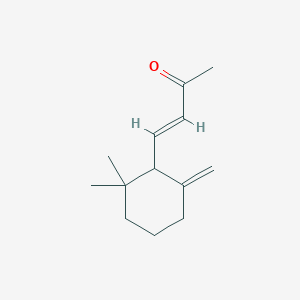
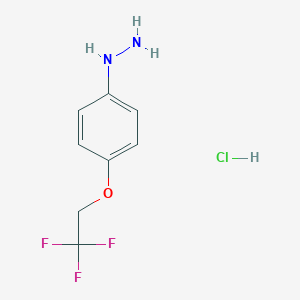
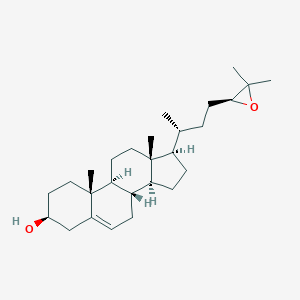
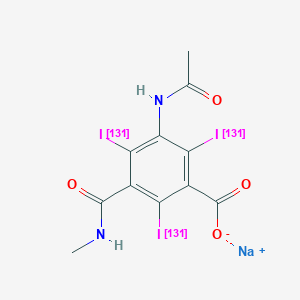
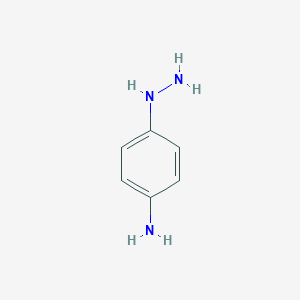

![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)
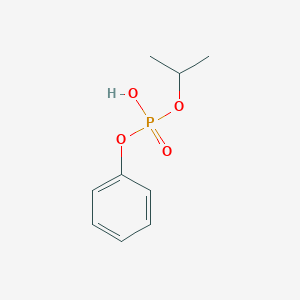
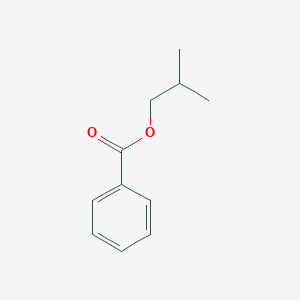
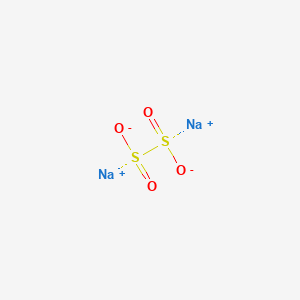

![SODIUM 2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLE-5-SULFONATE](/img/structure/B106518.png)
